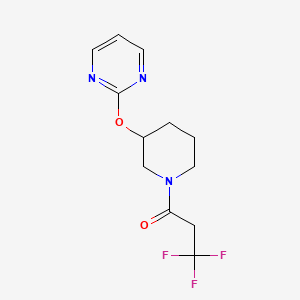

1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

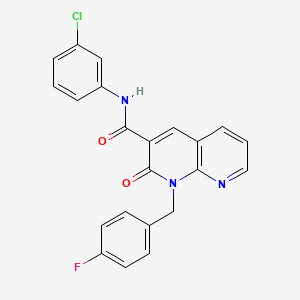

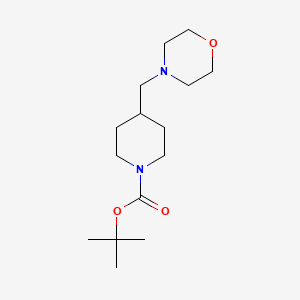

1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol (PTPT) is a type of organic compound which has been studied in recent years due to its potential applications in a variety of scientific fields. PTPT is a sulfur-containing heterocyclic compound which has been found to possess a variety of unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationship

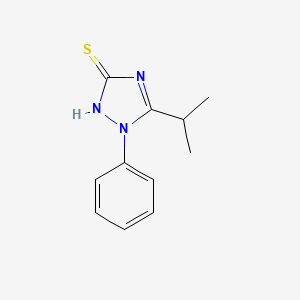

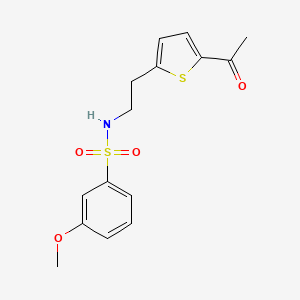

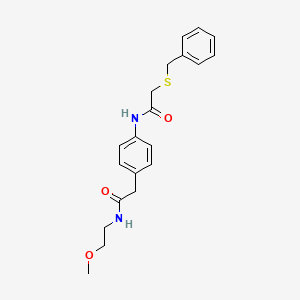

1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol derivatives have been synthesized and explored for their structural and physicochemical properties. These compounds, including S-alkylderivatives containing pyrrole and indolpropane fragments, have been synthesized through various chemical transformations, including acylation, hydrazinolysis, and nucleophilic addition, followed by intramolecular cyclization. The structure of these compounds has been established using spectroscopy and chromatography, and their potential biological activities have been predicted through molecular docking studies against various biological targets like kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase (Hotsulia, 2019).

Potential Biological Activities

The triazole derivatives have been subjected to in silico studies to explore their potential interactions with biological targets. These studies suggest that these compounds could influence the activity of anaplastic lymphoma kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase, indicating their potential as therapeutic agents against cancers, inflammation, and fungal infections. The ability to modulate these enzymes and receptors highlights the compounds' relevance in drug discovery and development (Hotsulia, 2019).

Antimicrobial and Antitumor Evaluation

Some derivatives have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. The study on these compounds has shown promising results, especially in terms of urease inhibition and potential antitumor activities. Molecular docking results further support these findings, offering insights into their interactions with biological molecules and potential mechanisms of action (Ali et al., 2022).

Chemical Transformations and Applications

Research on these triazole derivatives includes their use as precursors in the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of thiophene-2-carbonyl isothiocyanate with various reagents has led to the development of triazole, oxadiazole, and thiadiazole derivatives, evaluated for their antitumor and antimicrobial activities. These studies underscore the versatility of triazole derivatives in synthesizing compounds with varied biological functions (Nassar et al., 2018).

Mecanismo De Acción

Target of Action

1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol primarily targets specific enzymes and receptors within the body. This compound is known to interact with cysteine proteases, which are enzymes that play a crucial role in various cellular processes, including protein degradation and signal transduction . By inhibiting these enzymes, 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol can modulate various physiological functions.

Mode of Action

The interaction of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol with its targets involves the formation of a covalent bond with the active site of cysteine proteases. This covalent binding leads to the irreversible inhibition of the enzyme’s activity . As a result, the normal catalytic function of the enzyme is disrupted, leading to a cascade of downstream effects that alter cellular processes.

Biochemical Pathways

1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol affects several biochemical pathways, particularly those involving protein catabolism and signal transduction. By inhibiting cysteine proteases, this compound can interfere with the degradation of specific proteins, leading to an accumulation of these proteins within the cell . This accumulation can affect various signaling pathways, potentially altering cellular responses to external stimuli.

Pharmacokinetics

The pharmacokinetics of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically absorbed through the gastrointestinal tract and distributed throughout the body via the bloodstream. It undergoes hepatic metabolism, where it is transformed into various metabolites . The bioavailability of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol is influenced by its metabolic stability and the efficiency of its excretion through the kidneys.

Result of Action

The molecular and cellular effects of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol’s action include the inhibition of cysteine protease activity, leading to altered protein degradation and signal transduction pathways . This can result in changes in cellular behavior, such as reduced proliferation, altered apoptosis, and modified responses to external signals. These effects can have therapeutic implications, particularly in diseases where cysteine proteases play a key role.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol. Factors such as pH, temperature, and the presence of other molecules can affect the stability and reactivity of this compound . For instance, extreme pH levels or high temperatures may lead to the degradation of the compound, reducing its efficacy. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity, depending on the nature of these interactions.

Propiedades

IUPAC Name |

2-phenyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-8(2)10-12-11(15)13-14(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISPEEHXDREFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=S)NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile](/img/structure/B2692618.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)

![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)